(1-丙基吡咯烷-3-基)甲醇

描述

Synthesis Analysis

The synthesis of compounds related to “(1-Propylpyrrolidin-3-yl)methanol” often involves the reduction of cyclic sulfonamides, with cyclic aryl sulfonamides being reductively ring-opened to furnish amino products. This process uses an intramolecular Heck reaction followed by reduction, representing an efficient method for constructing molecules where the aryl sulfonyl moiety acts both as an N-protecting group and an aryl donor (Evans, 2007).

Molecular Structure Analysis

The molecular structure of related compounds is analyzed through various methods, including NMR, IR, and X-ray crystallography, to understand the arrangement of atoms and the stereochemistry of the molecules. For example, the synthesis of optically active polymers through anionic polymerization of derivatives has been reported, demonstrating the ability to achieve a helical conformation of single screw-sense, which exhibits reversible helix-helix transition in methanol containing an acid (Okamoto et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to “(1-Propylpyrrolidin-3-yl)methanol” include catalytic asymmetric additions of organozinc reagents to aldehydes, showcasing the potential for high enantioselectivity. This highlights the compounds' utility in synthetic organic chemistry for producing enantiomerically pure substances (Wang et al., 2008).

Physical Properties Analysis

The physical properties of compounds related to “(1-Propylpyrrolidin-3-yl)methanol” can be inferred from studies on molecular aggregates in liquid alcohols. Such research provides insights into the hydrogen-bonding and morphological characteristics of molecular aggregates, which are crucial for understanding the solubility, volatility, and other physical properties of the compound (Vrhovšek et al., 2011).

Chemical Properties Analysis

The chemical properties of “(1-Propylpyrrolidin-3-yl)methanol” and its derivatives can be partially understood by examining their reactivity in various chemical reactions, such as the synthesis of spiropyrrolidine derivatives via 1,3-dipolar cycloaddition reactions. These reactions offer a pathway to a range of spiroheterocycles, indicative of the versatile reactivity and potential applications of these compounds in organic synthesis (Feng et al., 2011).

科学研究应用

甲醇在脂质动力学中的作用

甲醇作为一种常见的增溶剂,对生物和合成膜中的脂质动力学有显著影响。它加速了同位素标记的磷脂混合、转移和翻转动力学,这会影响与双层组成相关的结构-功能关系。这一发现对于理解生物膜和蛋白质脂质研究中的细胞存活和蛋白质重构至关重要 (Nguyen et al., 2019).

甲醇在有机合成中的作用

甲醇被探索作为精细化学合成中可再生的化学原料,通过与丙二烯直接C-C偶联,生成高级醇并结合全碳季碳中心。这一过程代表了一种新颖的催化C-C偶联甲醇方法,可提供氢羟甲基化的离散产物 (Moran et al., 2011).

甲醇在离子液体聚合物中的作用

甲醇已用于咪唑鎓基离子液体单体的聚合中,证明了其在合成双亲性嵌段共聚物(DHBC)中的作用。这些共聚物在电化学过程和材料科学中具有潜在应用,展示了甲醇超越其传统用作溶剂的多功能性 (Vijayakrishna et al., 2008).

甲醇在催化中的作用

作为离子液体阴离子使用的双(三氟甲基磺酰)酰亚胺阴离子已在厌氧条件下直接氧化,在铂电极上形成自由基电催化剂。这种原位生成的自由基催化剂选择性地促进甲醇的电氧化,突显了一种利用离子液体作为原位生成电催化剂介质的新颖方法 (Tang et al., 2016).

属性

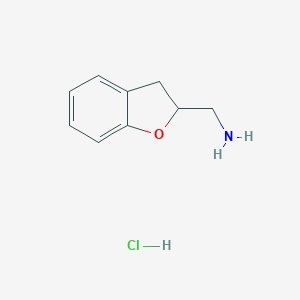

IUPAC Name |

(1-propylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-4-9-5-3-8(6-9)7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJCQKKDKQAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Propylpyrrolidin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)